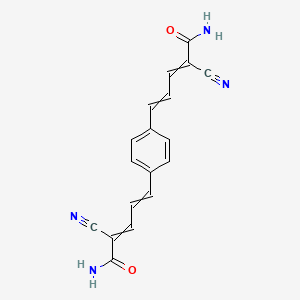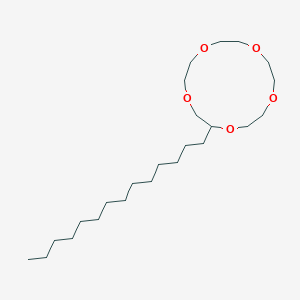
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as a derivative of 15-Crown-5, is a macrocyclic polyether. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to solubilize salts in nonpolar solvents and their role as phase transfer catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the alkylation of 15-Crown-5 with a tetradecyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of crown ethers, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when complexed with certain metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like sodium chloride or potassium iodide in polar solvents.
Substitution: Requires nucleophiles such as alkoxides or amines under basic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with sodium ions results in a stable sodium-crown ether complex, while nucleophilic substitution can yield various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Crown-5: The parent compound, known for its ability to complex with smaller cations like sodium and potassium.
18-Crown-6: Another crown ether with a larger ring size, suitable for complexing larger cations like potassium and cesium.
12-Crown-4: A smaller crown ether that complexes well with lithium ions.
Uniqueness
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its long alkyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where solubility in nonpolar solvents is required, and it can also influence the stability and selectivity of the complexes formed .
Eigenschaften
CAS-Nummer |
92588-90-4 |
|---|---|
Molekularformel |
C24H48O5 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-28-20-19-26-16-15-25-17-18-27-21-22-29-24/h24H,2-23H2,1H3 |
InChI-Schlüssel |
KFAWUUKWSXSYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1COCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
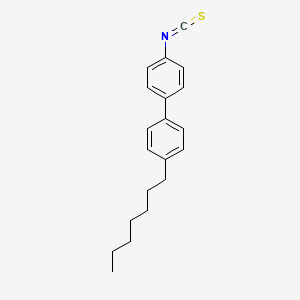
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
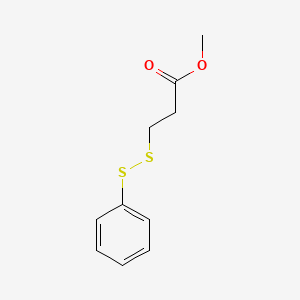

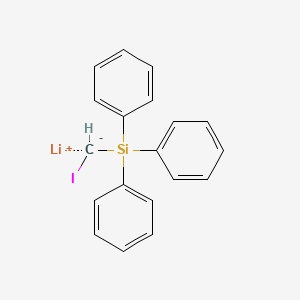
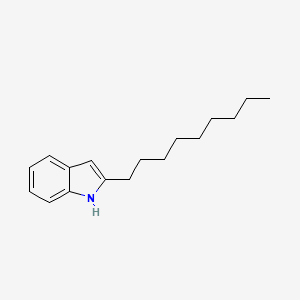
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
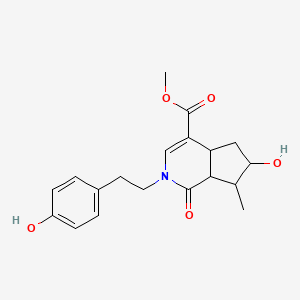

![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
